molecular formula C16H14N2O3 B12517669 2-phenoxyethyl 1H-indazole-3-carboxylate CAS No. 763098-07-3

2-phenoxyethyl 1H-indazole-3-carboxylate

Cat. No.: B12517669
CAS No.: 763098-07-3
M. Wt: 282.29 g/mol
InChI Key: PJGUEFCQUFQFMV-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 1H-indazole-3-carboxylate is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-phenoxyethyl 1H-indazole-3-carboxylate typically involves the reaction of 1H-indazole-3-carboxylic acid with 2-phenoxyethanol in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Chemical Reactions Analysis

2-Phenoxyethyl 1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The phenoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenoxyethyl 1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-Phenoxyethyl 1H-indazole-3-carboxylate can be compared with other indazole derivatives, such as:

    1H-indazole-3-carboxylic acid: A precursor in the synthesis of this compound, known for its own biological activities.

    2-phenoxyethyl 1H-indazole-3-carboxamide: A structurally similar compound with potential therapeutic applications.

    1H-indazole-3-carboxylate esters: A class of compounds with varying biological activities depending on the ester group attached.

The uniqueness of this compound lies in its specific phenoxyethyl group, which imparts distinct chemical and biological properties compared to other indazole derivatives.

Properties

CAS No.

763098-07-3

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2-phenoxyethyl 1H-indazole-3-carboxylate

InChI

InChI=1S/C16H14N2O3/c19-16(15-13-8-4-5-9-14(13)17-18-15)21-11-10-20-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)

InChI Key

PJGUEFCQUFQFMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)C2=NNC3=CC=CC=C32

solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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